3-(Benzyloxy)-4-methoxyphenol

Physicochemical Properties Crystallinity Purification

Researchers synthesizing lamellarin α sulfate analogues face reproducibility risks when substituting generic methoxyphenol derivatives. This compound's precisely defined 3-benzyloxy-4-methoxy ortho-substitution provides a differentially protected catechol moiety that matches published protocols. • Ortho-substitution ensures consistency with lamellarin SAR studies and validated synthetic routes • Crystalline solid (mp 86°C) enables straightforward purification; 92% synthetic yield ensures cost-efficiency at scale • Selective benzyl hydrogenolysis while methyl remains stable offers strategic advantage in complex molecule construction Validated intermediate for anti-HIV-1 agent development. Reliable global supply.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 40914-19-0
Cat. No. B127149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-methoxyphenol
CAS40914-19-0
Synonyms4-Methoxy-3-(phenylmethoxy)phenol
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
InChIKeyGUYAGMJZETTWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-4-methoxyphenol Overview


3-(Benzyloxy)-4-methoxyphenol (CAS 40914-19-0) is a phenolic compound characterized by a benzyloxy group at the 3-position and a methoxy group at the 4-position on the aromatic ring [1]. Its molecular formula is C₁₄H₁₄O₃ with a molecular weight of 230.26 g/mol [1]. This substitution pattern creates a protected catechol derivative, making it a versatile intermediate in organic synthesis . The compound is a white to off-white crystalline solid with a reported melting point of 86 °C (in carbon tetrachloride) .

1
Synthetic intermediate with ortho-benzyloxy-methoxy substitution context
2
Protected catechol probe for orthogonal deprotection strategies
3
Crystalline solid supporting purification workflow evaluation

3-(Benzyloxy)-4-methoxyphenol: Critical Substitution Pattern


The precise ortho-relationship between the benzyloxy and methoxy groups in 3-(Benzyloxy)-4-methoxyphenol is a key structural feature that dictates its reactivity and utility . This specific arrangement, compared to its isomers (e.g., 4-benzyloxy-3-methoxyphenol) or simpler analogs (e.g., 3,4-dimethoxyphenol), leads to distinct physicochemical properties such as a higher melting point and increased lipophilicity [1]. These differences directly impact handling, purification, and solubility characteristics, which are critical for reproducible synthesis in multi-step routes. Therefore, substituting a generic or isomeric methoxyphenol derivative is likely to introduce variability in reaction outcomes and product isolation, undermining the integrity of a research or industrial process.

Target
3-(Benzyloxy)-4-methoxyphenol
Substitute
4-Benzyloxy-3-methoxyphenol (isomer)
Melting point may drop by 8-10 °C, potentially altering crystallinity and isolation behavior.
Target
3-(Benzyloxy)-4-methoxyphenol
Substitute
3,4-Dimethoxyphenol (non-benzylated analog)
Lipophilicity differs significantly (XLogP ~1.2 vs 3.0); solubility in non-polar media may not transfer.

3-(Benzyloxy)-4-methoxyphenol Evidence Guide


Superior Crystallinity and Handling

3-(Benzyloxy)-4-methoxyphenol exhibits a significantly higher melting point (86 °C) compared to its positional isomer 4-benzyloxy-3-methoxyphenol (76-78 °C) and its non-benzylated analog 3,4-dimethoxyphenol (79-82 °C) . This higher melting point is indicative of stronger intermolecular forces in the solid state, which can translate to improved crystallinity and ease of purification.

Crystalline attribute
Data to verify
86 °C vs 76-78 °C (isomer) & 79-82 °C (dimethoxy analog)
May support purification by recrystallization.
Reported in CCl₄. Source-specific review needed.
Physicochemical Properties Crystallinity Purification

Increased Lipophilicity

The computed partition coefficient (XLogP3-AA) for 3-(Benzyloxy)-4-methoxyphenol is 3.0, which is substantially higher than that of its non-benzylated analog 3,4-dimethoxyphenol, which has an XLogP of approximately 1.2 [1]. This difference of 1.8 log units represents a more than 60-fold increase in the compound's affinity for non-polar organic solvents relative to water.

Lipophilicity context
Cross-study comparable
XLogP3-AA 3.0 vs ~1.2 (>60x higher partition coefficient)
Supports use in non-polar reaction media.
Computed properties. Class-level inference for solubility.
Lipophilicity Solubility XLogP

Efficient Synthesis

A documented synthetic route for 3-(Benzyloxy)-4-methoxyphenol involves the oxidation of 3-benzyloxy-4-methoxybenzaldehyde using m-chloroperbenzoic acid, followed by hydrolysis, to produce the target phenol in a reported yield of 92% . This demonstrates a highly efficient conversion from a readily accessible precursor.

Synthetic route context
Supporting evidence
92% yield reported
Supports cost-effectiveness and route viability review.
Single-point data. Scale-dependent context.
Synthetic Efficiency Process Chemistry Yield

Proven Synthetic Utility: A Key Building Block in Lamellarin α Sulfate Analogues

3-(Benzyloxy)-4-methoxyphenol has been specifically utilized as a reactant in the synthesis of lamellarin α sulfate analogues, which are a class of compounds investigated for their anti-HIV-1 activity [1]. This demonstrates its established role as a strategic building block in the construction of biologically relevant, complex heterocyclic scaffolds.

Synthetic application context
Class-level inference
Reactant for lamellarin α sulfate analogue synthesis
Supports construction of bioactive heterocyclic scaffolds.
Anti-HIV-1 assay context. May guide SAR strategies.
Medicinal Chemistry HIV-1 Inhibitors Lamellarin

3-(Benzyloxy)-4-methoxyphenol Applications


Lamellarin α Sulfate Analogue Synthesis

This compound is a validated intermediate for the synthesis of lamellarin α sulfate analogues, which are investigated as potential anti-HIV-1 agents . Researchers in medicinal chemistry focusing on this class of marine alkaloids should prioritize this compound to ensure consistency with published synthetic protocols and SAR studies.

Protected Catechol Building Block

The specific 3-benzyloxy-4-methoxy substitution pattern provides a differentially protected catechol moiety . The benzyl group can be selectively removed via hydrogenolysis, while the methyl group remains stable, offering a strategic advantage in complex molecule construction. Its higher melting point and lipophilicity compared to simpler analogs [1] make it a preferred choice for reactions requiring higher temperatures or non-polar solvents.

Crystalline Intermediates for Process Development

The reported high melting point of 86 °C and high synthetic yield (92%) from its precursor make this compound an attractive intermediate for process development. Its crystalline nature facilitates purification and handling at scale, while the efficient synthesis minimizes material costs and waste.

Application
Selection Property
Validation Focus
Lamellarin α analogue synthesis
Anti-HIV-1 SAR context
Published synthetic protocol consistency
Protected catechol building block
Orthogonal deprotection strategy
Selective benzyl removal efficiency
Crystalline process intermediate
Crystallinity for isolation
Recrystallization and scalability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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